molecular formula C8H6Cl3NO2 B5995707 2-(2,4,5-trichlorophenoxy)acetamide CAS No. 18288-24-9

2-(2,4,5-trichlorophenoxy)acetamide

Cat. No.: B5995707
CAS No.: 18288-24-9
M. Wt: 254.5 g/mol
InChI Key: AANWMCCSZHDTLF-UHFFFAOYSA-N
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Description

2-(2,4,5-Trichlorophenoxy)acetamide is an organic compound with the molecular formula C8H6Cl3NO2. It is derived from 2,4,5-trichlorophenol and is used in various chemical and industrial applications. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of other chemicals.

Scientific Research Applications

2-(2,4,5-Trichlorophenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemicals, including herbicides and fungicides.

    Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on human health.

    Industry: It is used in the production of various industrial chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4,5-Trichlorophenoxy)acetamide can be synthesized through the reaction of 2,4,5-trichlorophenol with chloroacetic acid. The reaction typically involves heating the reactants in an alkaline aqueous solution to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced equipment and techniques helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trichlorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(2,4,5-trichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4,5-Trichlorophenoxy)acetamide is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-(2,4,5-trichlorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3NO2/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANWMCCSZHDTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601294161
Record name 2-(2,4,5-Trichlorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18288-24-9
Record name 2-(2,4,5-Trichlorophenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18288-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4,5-Trichlorophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601294161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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